molecular formula C14H26O8P2S4 B14688292 Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester CAS No. 32358-07-9

Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester

Cat. No.: B14688292
CAS No.: 32358-07-9
M. Wt: 512.6 g/mol
InChI Key: MSCUHXPWGRRKKL-UHFFFAOYSA-N
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Description

Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple phosphinothioyl groups and ester linkages, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over the reaction parameters, reducing the risk of side reactions and ensuring a high-quality product .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester exerts its effects involves interactions with various molecular targets. The phosphinothioyl groups can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways within cells .

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1,4-dimethyl ester
  • Succinic acid, mercapto-, dimethyl ester, S-ester with O,O-dimethyl phosphorodithioate
  • Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1,4-bis(2-ethoxyethyl) ester

Uniqueness

Compared to similar compounds, Butanedioic acid, 2-((dimethoxyphosphinothioyl)thio)-, 1-(2-((dimethoxyphosphinothioyl)thio)propyl) 4-(2-propenyl) ester is unique due to its multiple phosphinothioyl groups and the presence of a propenyl ester linkage. These structural features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

32358-07-9

Molecular Formula

C14H26O8P2S4

Molecular Weight

512.6 g/mol

IUPAC Name

1-O-(2-dimethoxyphosphinothioylsulfanylpropyl) 4-O-prop-2-enyl 2-dimethoxyphosphinothioylsulfanylbutanedioate

InChI

InChI=1S/C14H26O8P2S4/c1-7-8-21-13(15)9-12(28-24(26,19-5)20-6)14(16)22-10-11(2)27-23(25,17-3)18-4/h7,11-12H,1,8-10H2,2-6H3

InChI Key

MSCUHXPWGRRKKL-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C(CC(=O)OCC=C)SP(=S)(OC)OC)SP(=S)(OC)OC

Origin of Product

United States

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